molecular formula C21H17NO3 B11964198 Benzoic acid, 4-(benzoylamino)-, 4-methylphenyl ester CAS No. 78079-55-7

Benzoic acid, 4-(benzoylamino)-, 4-methylphenyl ester

Cat. No.: B11964198
CAS No.: 78079-55-7
M. Wt: 331.4 g/mol
InChI Key: OUGGUAJHBJJJDW-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(benzoylamino)-, 4-methylphenyl ester is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzoic acid moiety, a benzoylamino group, and a 4-methylphenyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(benzoylamino)-, 4-methylphenyl ester typically involves the esterification of benzoic acid derivatives with 4-methylphenol in the presence of a catalyst. Common catalysts used in this reaction include sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as the use of continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(benzoylamino)-, 4-methylphenyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Benzoic acid, 4-(benzoylamino)-, 4-methylphenyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(benzoylamino)-, 4-methylphenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid and 4-methylphenol, which may exert biological effects. The benzoylamino group can interact with enzymes or receptors, modulating their activity and leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-methylphenyl ester: This compound is similar in structure but lacks the benzoylamino group.

    Benzoic acid, 4-amino-, methyl ester: Another related compound with an amino group instead of a benzoylamino group.

Uniqueness

Benzoic acid, 4-(benzoylamino)-, 4-methylphenyl ester is unique due to the presence of both the benzoylamino and 4-methylphenyl ester groups

Properties

CAS No.

78079-55-7

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

(4-methylphenyl) 4-benzamidobenzoate

InChI

InChI=1S/C21H17NO3/c1-15-7-13-19(14-8-15)25-21(24)17-9-11-18(12-10-17)22-20(23)16-5-3-2-4-6-16/h2-14H,1H3,(H,22,23)

InChI Key

OUGGUAJHBJJJDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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